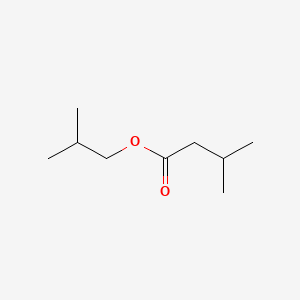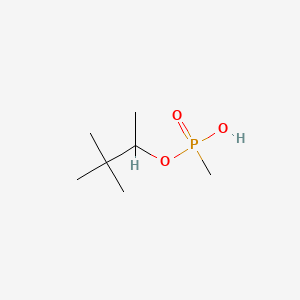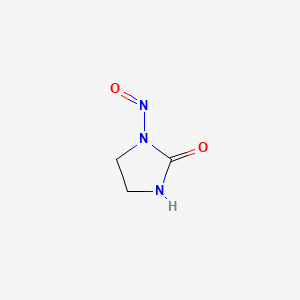
Dimethylarsinous acid
Overview
Description
Dimethylarsinous acid is an organoarsenic compound that plays a significant role in the metabolism of arsenic in biological systems. It is a trivalent methylated metabolite of inorganic arsenic, formed during the methylation process catalyzed by arsenic (+3 oxidation state) methyltransferase (AS3MT). This compound is known for its high toxicity and is a key intermediate in the detoxification and activation pathways of arsenic .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylarsinous acid can be synthesized in situ by the hydrolysis of iododimethylarsine in buffer solutions . This method involves generating the compound directly in the reaction medium, which helps in maintaining its stability and reactivity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is typically prepared in research settings using controlled laboratory conditions. The synthesis involves careful handling of arsenic-containing reagents and maintaining specific pH levels to ensure the desired product formation .
Chemical Reactions Analysis
Types of Reactions: Dimethylarsinous acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation to dimethylarsinic acid, which is pH-dependent . This oxidation process is significant in the context of arsenic metabolism and toxicity.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to dimethylarsinic acid is influenced by the pH of the solution.
Reduction and Substitution: While specific details on reduction and substitution reactions are less documented, these reactions generally involve common reducing agents and nucleophiles that interact with the arsenic center.
Major Products: The primary product of the oxidation reaction is dimethylarsinic acid, a pentavalent arsenic compound that is less toxic compared to its trivalent precursor .
Scientific Research Applications
Dimethylarsinous acid has several applications in scientific research, particularly in the fields of chemistry, biology, and environmental science:
Mechanism of Action
Dimethylarsinous acid exerts its effects through interactions with cellular components and enzymes. The compound is known to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage . It targets various molecular pathways, including those involved in DNA damage and repair, protein synthesis, and cell signaling. The formation of ROS and subsequent oxidative stress are key mechanisms underlying its toxicity and carcinogenic potential .
Comparison with Similar Compounds
Monomethylarsonic acid (MMAV): Another methylated arsenic compound, less toxic than dimethylarsinous acid, used primarily in agriculture as a herbicide.
Dimethylarsinic acid (DMAV):
Uniqueness: this compound is unique due to its high reactivity and toxicity compared to its pentavalent counterpart, dimethylarsinic acid. Its role as an intermediate in the methylation pathway of arsenic highlights its importance in both detoxification and activation processes .
Properties
IUPAC Name |
dimethylarsinous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7AsO/c1-3(2)4/h4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEGQTCMQUFPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AsO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203615 | |
| Record name | Dimethylarsinous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dimethylarsinous acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55094-22-9 | |
| Record name | Dimethylarsinous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55094-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylarsinous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055094229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylarsinous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylarsinous acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012216 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



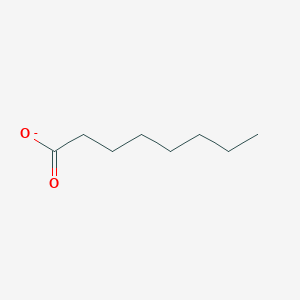
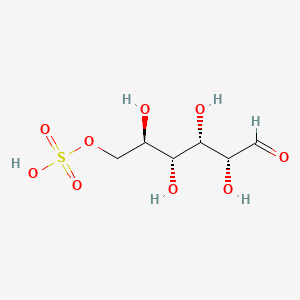
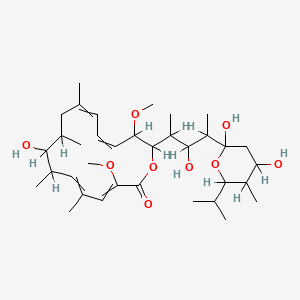
![1,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-7-carbaldehyde](/img/structure/B1194187.png)

